

ZINC00640089: A Guide for Researchers in Inflammatory Breast Cancer

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Compound of Interest		
Compound Name:	ZINC00640089	
Cat. No.:	B296359	Get Quote

For researchers, scientists, and drug development professionals, **ZINC00640089** presents a promising avenue for investigation into inflammatory breast cancer (IBC). This small molecule acts as a specific inhibitor of Lipocalin-2 (LCN2), a protein implicated in cancer progression, demonstrating notable effects on cell proliferation and survival pathways. This document provides a comprehensive overview of **ZINC00640089**, including supplier information, experimental protocols, and a detailed look at its mechanism of action.

Purchasing Information

For researchers seeking to procure **ZINC00640089**, several suppliers offer the compound for research purposes. The following table summarizes the available information. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.



Supplier	Catalog Number	Purity	Available Quantities	Price
MedchemExpres s	HY-Q45780	99.95%	10 mM * 1 mL in DMSO	USD 188
5 mg, 10 mg, 50 mg, 100 mg	Request Quote			
DC Chemicals	DC72454	-	-	Request Quote
DLA PHARMACEUTI CALS	-	-	-	Request Quote

Application Notes

ZINC00640089 is a specific inhibitor of Lipocalin-2 (LCN2).[1][2][3] In the context of inflammatory breast cancer, it has been shown to inhibit cell proliferation and viability.[1][2] The primary mechanism of action involves the reduction of AKT phosphorylation, a key step in a major signaling pathway that promotes cell survival and growth.

Experimental Protocols

The following are representative protocols for investigating the effects of **ZINC00640089** on cancer cells.

Cell Viability and Proliferation Assay

This protocol is designed to assess the impact of **ZINC00640089** on the growth and survival of cancer cell lines, such as SUM149 for inflammatory breast cancer research.

Materials:

- SUM149 cells
- Appropriate cell culture medium (e.g., Ham's F-12) supplemented with fetal bovine serum (FBS), hydrocortisone, and insulin.



- ZINC00640089 (dissolved in DMSO)
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

Procedure:

- Cell Seeding: Seed SUM149 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of ZINC00640089 in cell culture medium, with concentrations ranging from 0.01 μM to 100 μM. Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of ZINC00640089. Include a DMSO-only control.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Cell Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.
- Data Analysis: Normalize the results to the DMSO control to determine the percentage of cell viability for each concentration of ZINC00640089.

Western Blot for AKT Phosphorylation

This protocol is used to determine the effect of **ZINC00640089** on the phosphorylation of AKT, a key downstream target.

Materials:

SUM149 cells



- 6-well plates
- ZINC00640089 (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

Procedure:

- Cell Treatment: Seed SUM149 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with **ZINC00640089** at concentrations of 1 μ M and 10 μ M for 15 minutes and 1 hour. Include a DMSO-only control.
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

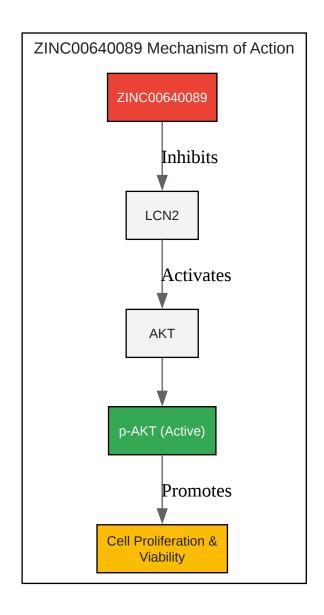


- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-AKT antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-AKT antibody.
- Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by **ZINC00640089** and a typical experimental workflow for its investigation.

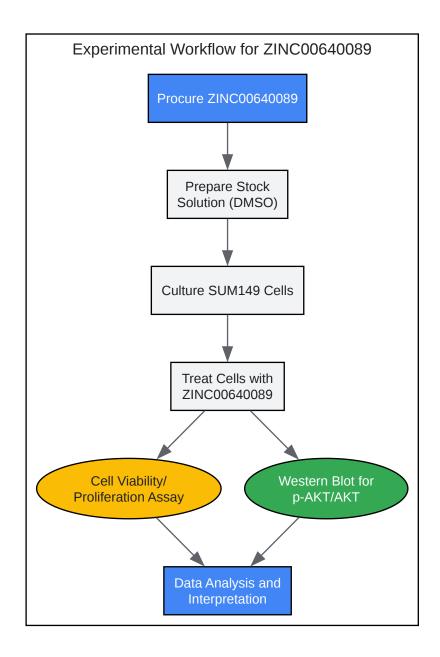




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Caption: Mechanism of **ZINC00640089** action.





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